氢奎宁 9-菲醚

描述

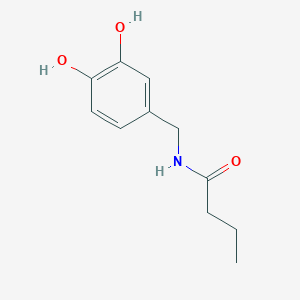

Hydroquinidine 9-phenanthryl ether is not directly discussed in the provided papers; however, related compounds and reactions are mentioned which can give insights into its chemical behavior. Diaryl ethers, such as 9-phenoxyphenanthrene, are mentioned as thermally stable cross-links in coals and can be cleaved under aquathermolysis conditions . The related compound, dihydroquinidine 9-O-(9'-phenanthryl) ether (DHQD PHN), is used as a chiral agent in the osmium-catalyzed asymmetric dihydroxylation in the synthesis of brassinosteroids . This suggests that hydroquinidine 9-phenanthryl ether could potentially be used in similar chiral catalytic processes.

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 10-(1-phthalazinylazo)-9-phenanthrol involves the reaction between 1-hydrazinophthalazine and 9,10-phenanthrenequinone . Similarly, the synthesis of densely substituted hydroquinoid phenanthrene complexes involves benzannulation of carbene complexes, which are obtained from commercially available bromoarenes through a series of reactions including dehalolithiation and O-alkylation . These methods could potentially be adapted for the synthesis of hydroquinidine 9-phenanthryl ether.

Molecular Structure Analysis

The molecular structure of related compounds, such as 10-(1-phthalazinylazo)-9-phenanthrol, has been determined by X-ray diffraction, and it exists in the form of a quinohydrazone tautomer stabilized by an intramolecular hydrogen bond . The molecular structures of densely substituted hydroquinoid phenanthrene complexes have also been determined by X-ray crystallography, revealing the coordination of the metal atom to the hydroquinoid ring . These findings provide a basis for understanding the molecular structure of hydroquinidine 9-phenanthryl ether.

Chemical Reactions Analysis

The chemical reactivity of diaryl ethers under aquathermolysis conditions has been studied, with 9-phenoxyphenanthrene yielding phenol and 9-hydroxyphenanthrene . The formation of 9,10-phenanthrenequinone from phenanthrene through gas-phase reactions with hydroxyl radicals, nitrate radicals, and ozone has also been investigated . These studies indicate that hydroquinidine 9-phenanthryl ether could undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of hydroquinidine 9-phenanthryl ether are not directly reported, the properties of related compounds can provide some insights. For example, the basicity and acidity constants of 10-(1-phthalazinylazo)-9-phenanthrol have been determined, along with the formation constants of its complexes with Zn2+ and Cd2+ . The stability of diaryl ethers like diphenyl ether under various conditions has also been explored . These studies suggest that hydroquinidine 9-phenanthryl ether would have distinct physical and chemical properties that could be characterized similarly.

科学研究应用

1. 有机金属配合物和触变金属迁移

Dötz 等人 (2005) 在 "Organometallics" 中的研究探讨了氢醌菲三羰基铬配合物中的触变金属迁移。这项研究提供了对这些配合物重排的见解,这可能与了解氢奎宁 9-菲醚衍生物中类似结构的行为有关 (Dötz, Stendel, Müller, Nieger, Ketrat, & Dolg, 2005)。

2. 水溶液中的分子开关

Grunder 等人 (2013) 在 "美国化学会志" 中描述了一种双稳态供体-受体 [2] 贯穿环,其中包括一个氢醌单元。该研究展示了该分子如何在水中充当分子开关,这可能与氢奎宁 9-菲醚研究相关 (Grunder, McGrier, Whalley, Boyle, Stern, & Stoddart, 2013)。

3. 菲并苯二醌和不寻常的脱氧

Krohn 等人 (2009) 在 "欧洲有机化学杂志" 中探讨了新型菲并苯二醌的形成,这是一个涉及不寻常脱氧的过程。这项研究可以深入了解与氢奎宁 9-菲醚相关的化合物的化学性质和反应 (Krohn, Aslan, Ahmed, Pescitelli, & Funaioli, 2009)。

4. 气态菲反应的氧化产物

Lee 和 Lane (2010) 在 "大气环境" 中的研究重点关注气态菲与 OH 自由基反应的氧化产物。这项研究有助于了解类似化合物的在大气行为,其中可能包括氢奎宁 9-菲醚 (Lee & Lane, 2010)。

5. 蒽醌的抗病毒和抗菌活性

Ali 等人 (2000) 在 "药学生物学" 中的一项研究评估了各种蒽醌的抗病毒和抗菌活性。这项研究对于了解与氢奎宁 9-菲醚相关的化合物的潜在生物医学应用至关重要 (Ali, Ismail, Mackeen, Yazan, Mohamed, Ho, & Lajis, 2000)。

安全和危害

Hydroquinidine 9-phenanthryl ether is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

作用机制

Mode of Action

It is known to act as a reagent for the synthesis of antifungal indole alkaloids and n-reverse prenylated tryptophan . This suggests that it may interact with its targets to facilitate these synthesis processes.

Biochemical Pathways

Given its role in the synthesis of antifungal indole alkaloids and n-reverse prenylated tryptophan , it may be involved in the biochemical pathways related to these compounds.

Pharmacokinetics

It is known to have a molecular weight of 50265 , which may influence its bioavailability.

Result of Action

Its role in the synthesis of antifungal indole alkaloids and n-reverse prenylated tryptophan suggests that it may have antifungal effects and influence the function of proteins that incorporate tryptophan.

Action Environment

It is known to be stable under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions may influence its stability.

属性

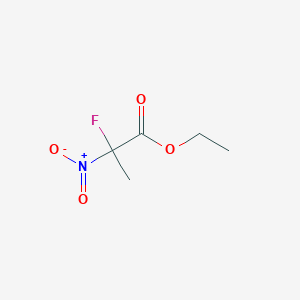

IUPAC Name |

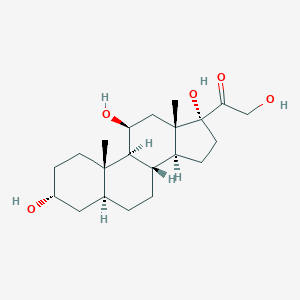

4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N2O2/c1-3-22-21-36-17-15-23(22)18-32(36)34(29-14-16-35-31-13-12-25(37-2)20-30(29)31)38-33-19-24-8-4-5-9-26(24)27-10-6-7-11-28(27)33/h4-14,16,19-20,22-23,32,34H,3,15,17-18,21H2,1-2H3/t22-,23+,32-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOVHUYOMTVDRB-FVSKFNOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583635 | |

| Record name | 4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

CAS RN |

135042-88-5 | |

| Record name | 4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)